molecular formula C18H19N3OS2 B2749986 3-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile CAS No. 1421482-81-6

3-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2749986
CAS No.: 1421482-81-6
M. Wt: 357.49
InChI Key: UYGZHFFYQGJZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile is a heterocyclic compound featuring a piperidine core substituted with a thioether-linked 4-methylthiazole moiety and a benzonitrile group. The molecule combines pharmacologically relevant motifs:

  • Piperidine: A six-membered amine ring often used to enhance bioavailability and metabolic stability in drug design.
  • 4-Methylthiazole: A sulfur- and nitrogen-containing heterocycle known for its role in modulating enzyme interactions (e.g., kinase inhibition).
  • Benzonitrile: A polar aromatic group contributing to solubility and binding affinity via dipole interactions.

Properties

IUPAC Name

3-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c1-13-11-23-18(20-13)24-12-14-5-7-21(8-6-14)17(22)16-4-2-3-15(9-16)10-19/h2-4,9,11,14H,5-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGZHFFYQGJZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazole intermediate. The final step involves the coupling of the piperidine-thiazole intermediate with a benzonitrile derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity to its target. The benzonitrile group can contribute to the compound’s overall stability and lipophilicity, affecting its distribution and metabolism in biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological activities. Below is a detailed comparison with key examples:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity Synthesis Method
3-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile Piperidine - 4-Methylthiazole (thioether-linked)
- Benzonitrile
Theoretical: Kinase inhibition, anticancer Not reported in provided sources
N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide Piperazine - Benzothiazole
- Pyridine-2-carbonyl
Anticancer (in vitro assays) K₂CO₃, acetonitrile, nucleophilic substitution

Key Observations :

Piperazine derivatives often exhibit enhanced solubility due to their basic nitrogen atoms, whereas piperidine-based structures are more rigid, favoring target binding in certain conformations.

Substituent Impact :

  • The 4-methylthiazole-thioether group in the target compound differs from the benzothiazole in . Benzothiazoles are well-documented for their DNA intercalation and topoisomerase inhibition, while methylthiazole derivatives may target kinase ATP-binding pockets .
  • The benzonitrile group in the target compound could enhance dipole interactions with polar enzyme pockets compared to the pyridine-2-carbonyl group in , which may rely on π-π stacking or hydrogen bonding.

Synthetic Pathways :

  • The compound employs a nucleophilic substitution reaction in acetonitrile with K₂CO₃ as a base. A similar approach might apply to the target compound, though the steric bulk of the piperidine-thioether group could necessitate optimized reaction conditions (e.g., higher temperatures or prolonged reaction times) .

Biological Activity :

  • While the compound demonstrates anticancer activity in vitro, the target compound’s benzonitrile and thiazole-thioether groups suggest divergent mechanisms. For instance, benzonitrile-containing compounds often exhibit tyrosine kinase inhibitory activity, as seen in FDA-approved drugs like crizotinib.

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity MethodReference
Piperidine alkylationNaH, THF, 0°C → rt72TLC (Rf 0.5)
Thioether couplingEDCI/HOBt, DCM, rt65HPLC (98%)
Final purificationColumn chromatography88NMR

Advanced: How can reaction conditions be optimized for higher yields in the thioether coupling step?

Answer:
Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates compared to DCM .
  • Catalysts : Additives like DMAP (4-dimethylaminopyridine) enhance coupling efficiency .
  • Temperature control : Slow warming to 50°C (as in ) reduces side reactions .
  • Real-time monitoring : TLC or inline IR spectroscopy tracks reaction progress to terminate at peak conversion .

Basic: What spectroscopic methods confirm the compound’s structural integrity?

Answer:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.0 ppm), piperidine CH₂ (δ 2.5–3.5 ppm), and thiazole CH₃ (δ 2.3 ppm) .
    • ¹³C NMR : Carbonitrile signal at ~115 ppm, carbonyl at ~170 ppm .
  • IR : Nitrile stretch (ν ~2228 cm⁻¹), carbonyl (ν ~1680 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak ([M⁺]) at m/z corresponding to C₁₈H₁₈N₄OS₂ (calc. 394.1) .
  • X-ray crystallography : Resolves chair conformations of piperidine rings and van der Waals packing (e.g., ) .

Advanced: How to address contradictory bioactivity data in antifungal assays?

Answer:
Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC (Minimum Inhibitory Concentration) testing .
  • Compound stability : Perform HPLC stability checks under assay conditions (pH, temperature) to rule out degradation .
  • Structural analogs : Compare with derivatives (e.g., 4-methylbenzoyl vs. 2-methylbenzoyl substitution in ) to identify SAR trends .

Q. Table 2. Bioactivity Comparison of Structural Analogs

CompoundTargetActivity (IC₅₀/MIC)SelectivityReference
iNOS Inhibitor 12 ()iNOS79 nM100× over eNOS
5-Substituted Oxadiazole ()S. aureus8 µg/mLGram-positive

Basic: What are the primary biological targets studied for this compound?

Answer:

  • Enzymes : Selective inhibition of inducible nitric oxide synthase (iNOS, IC₅₀ = 79 nM) with minimal activity against endothelial/nNOS isoforms .
  • Antimicrobial targets : Disruption of bacterial cell wall synthesis (e.g., S. aureus MIC = 8 µg/mL) .
  • Cancer pathways : Apoptosis induction via kinase modulation (hypothesized from thiazole moiety’s role in ) .

Advanced: How can computational methods predict binding modes to iNOS?

Answer:

  • Molecular docking : Tools like AutoDock Vina simulate interactions with iNOS’s heme-binding pocket. Compare with co-crystallized inhibitors (e.g., ’s IC₅₀ data) .
  • MD simulations : GROMACS-based trajectories (100 ns) assess stability of hydrogen bonds between the nitrile group and Arg265 .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics models quantify charge transfer at the active site .

Basic: How is purity validated post-synthesis?

Answer:

  • HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection at 254 nm; ≥95% purity threshold .
  • Elemental analysis : Match experimental C/H/N/S values to theoretical within ±0.4% .
  • Melting point : Sharp range (e.g., 100–101.5°C in ) confirms crystallinity .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

  • Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., ’s -20°C storage) .
  • Co-solvents : Use PEG-400 or cyclodextrin-based formulations (test via phase solubility diagrams) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.